2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is characterized by a unique molecular structure that incorporates both dioxopyrrolidine and butynamido functionalities. This compound has garnered interest in scientific research due to its potential applications in pharmacology and medicinal chemistry.
The compound can be synthesized through various chemical reactions involving pyrrolidine derivatives and specific amides. Its synthesis and properties have been documented in scientific literature, which highlights its relevance in drug development and therapeutic applications.
2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate is classified as a pyrrolidine derivative and can be categorized under organic compounds with potential biological activity. Its structural features suggest it may exhibit interesting pharmacological properties.
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate typically involves multi-step organic reactions. Key methods include:
The synthesis may require specific reagents such as coupling agents (e.g., EDC or DCC) and solvents that facilitate the reaction while minimizing side reactions. Reaction conditions, including temperature and pH, are critical for optimizing yield and purity.
The molecular formula of 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate is . The compound features:
The molecular weight is approximately 247.26 g/mol, and it exhibits specific stereochemical configurations that may influence its biological interactions.
2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate can participate in various chemical reactions:
Reactions involving this compound often require careful control of conditions to prevent degradation or unwanted side products. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
Studies on similar pyrrolidine derivatives suggest that they may modulate neurotransmitter systems or exhibit anticonvulsant properties, making them candidates for further investigation in treating neurological disorders.
2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate is expected to be a solid at room temperature with good solubility in organic solvents.
Key chemical properties include:
Relevant data from similar compounds indicate favorable absorption characteristics which could support bioavailability in pharmacological applications.
The potential applications of 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate are primarily in medicinal chemistry and pharmacology:
The strategic disconnection of 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate reveals three modular components: (1) a N-hydroxysuccinimide (NHS) ester, (2) a but-3-ynoic acid derivative, and (3) a 4-aminobutanoic acid spacer. The NHS fragment provides activated ester functionality for nucleophilic acyl substitution, enabling efficient conjugation with amines under mild conditions. The terminal alkyne serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating selective ligations in complex molecular environments. The four-carbon spacer balances hydrophilicity and distance between functional groups, minimizing steric hindrance during bimolecular reactions. This hybrid architecture supports applications in chemical biology, where simultaneous NHS ester reactivity and alkyne click functionality enable orthogonal bioconjugation strategies [1] .
Design Imperatives:
Step 1: Synthesis of 4-((tert-Butoxycarbonyl)amino)butanoic acid
Step 2: But-3-ynamide Formation
Step 3: Deprotection and NHS Activation
Table 1: Critical Reaction Parameters for Key Steps
| Step | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Amide Bond Formation | DCC/DMAP | Dichloromethane | 25 | 85 |
| NHS Ester Activation | N,N'-DSC | Acetonitrile | 25 | 78 |
| Boc Deprotection | Trifluoroacetic Acid | Dichloromethane | 25 | 95 |
The terminal alkyne in 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate enables site-specific conjugation via CuAAC, which proceeds at physiological pH (7.0-8.5) with second-order rate constants >1 M⁻¹s⁻¹. Key functionalization strategies include:
Optimization Note: Copper chelators (THPTA, TBTA) prevent protein oxidation while accelerating cycloaddition kinetics 20-fold versus uncatalyzed variants.
Solvent Effects: NHS ester hydrolysis half-lives vary dramatically with solvent polarity:
Table 2: NHS Ester Stability Under Variable Conditions
| Condition | Temperature (°C) | Half-Life (min) | Relative Reactivity vs. n-Propylamine |
|---|---|---|---|
| pH 7.0 Aqueous | 25 | 22 | 1.0 |
| pH 8.0 Aqueous | 25 | 9 | 3.2 |
| Anhydrous DMF | 25 | 90 | 0.85 |
| THF with 5% H₂O | 25 | 38 | 0.92 |
Catalytic Rate Enhancement:
Operational Protocol for Amine Coupling:
Stabilization Techniques: Lyophilized solids stored at -20°C under argon retain >95% reactivity after 6 months. Solutions in anhydrous DMF degrade <5% over 24 hours when stored with molecular sieves (4Å) [5].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7